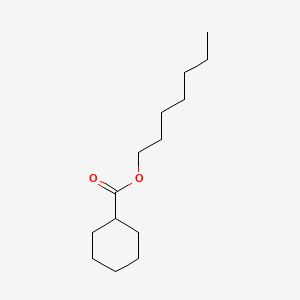

Heptyl cyclohexanecarboxylate

CAS No.: 92319-47-6

Cat. No.: VC17014793

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92319-47-6 |

|---|---|

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.35 g/mol |

| IUPAC Name | heptyl cyclohexanecarboxylate |

| Standard InChI | InChI=1S/C14H26O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h13H,2-12H2,1H3 |

| Standard InChI Key | NUUQQOTYKFJRDX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCOC(=O)C1CCCCC1 |

Introduction

Chemical Structure and Physicochemical Properties

Heptyl cyclohexanecarboxylate consists of a cyclohexane ring bonded to a carboxylate group, which is further esterified with a heptyl chain. Its molecular formula is C₁₄H₂₄O₂, yielding a molecular weight of 224.34 g/mol. The cyclohexane ring confers rigidity, while the heptyl chain introduces hydrophobic characteristics.

Phase Behavior and Stability

Studies on trans-4-heptyl cyclohexanecarboxylic acid, a hydrolysis product of the ester, reveal phase transition temperatures critical for understanding the ester’s stability. Fourier-transform infrared (FTIR) spectroscopy has been employed to monitor solid-liquid transitions in similar esters, with phase changes occurring between 40–60°C depending on alkyl chain length . These transitions are influenced by van der Waals interactions between hydrocarbon chains and the steric effects of the cyclohexane ring.

Table 1: Comparative Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Phase Transition (°C) |

|---|---|---|---|

| Heptylcyclohexane | C₁₃H₂₆ | 182.34 | -15 (melting point) |

| trans-4-Heptyl cyclohexanecarboxylic acid | C₁₄H₂₄O₂ | 224.34 | 48–52 (solid-liquid) |

Synthetic Methodologies

Esterification Reactions

-

Reagent addition rates: 2.2–3.1 mmol/min for acid and 1.9–2.8 mmol/min for alcohol .

-

Purification: Distillation under reduced pressure to isolate the ester .

Table 2: Optimized Industrial Synthesis Conditions

| Parameter | Value |

|---|---|

| Temperature | 20–30°C |

| pH adjustment | 12.5–13 (using NaOH) |

| Reactor type | Continuous flow microreactor |

| Yield improvement | >90% via optimized flow rates |

Analytical Characterization

Spectroscopic Techniques

FTIR spectroscopy is pivotal in identifying functional groups and monitoring reactions. For trans-4-heptyl cyclohexanecarboxylic acid, characteristic peaks include:

-

C-O ester stretch: 1250–1100 cm⁻¹ .

These bands are analogous to those expected for heptyl cyclohexanecarboxylate, with slight shifts due to alkyl chain interactions.

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for purity assessment. A safety data sheet for analogous esters emphasizes the use of acetonitrile as a mobile phase component, with detection limits <1 ppm .

Applications and Industrial Relevance

Medicinal Chemistry

Hydrolysis of the ester bond yields cyclohexanecarboxylic acid, a moiety present in nonsteroidal anti-inflammatory drugs (NSAIDs). Although heptyl cyclohexanecarboxylate itself lacks documented bioactivity, its potential as a prodrug or synthetic intermediate warrants further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume